2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol
Overview
Description
“2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol” is a chemical compound with the CAS Number: 1250611-22-3 . It has a molecular weight of 201.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12ClN3O/c1-2-6(4-13)12-8-3-7(9)10-5-11-8/h3,5-6,13H,2,4H2,1H3,(H,10,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Radioligand for CRHR1 Receptor
2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol and its derivatives have been utilized in synthesizing radiolabeled compounds. For example, [3H]-labelled 4-[ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2,3-[3H]-butan-1-ol (3b) was developed as a high-affinity antagonist of the corticotropin-releasing hormone type 1 receptor (CRHR1). This compound offers a more stable and receptor-selective alternative to radiolabelled peptides for displacement studies in cell-based binding assays (Hiebel et al., 2006).
Supramolecular Structures
The compound has been investigated for its role in forming supramolecular structures. Research on molecules like 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, which share a similar structure, shows a very polarized molecular-electronic structure. These studies contribute to understanding the influence of hydrogen bonding on base pairing and molecular packing, which is crucial for insights into nucleic acid structures and functions (Cheng et al., 2011).
Antituberculosis Activity
New derivatives of this compound have shown potential in medical applications. For instance, compounds like (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate with antituberculosis activity are in the final stage of clinical trials, indicating their potential use in clinical practice (Omel’kov et al., 2019).
Fluorescent Sensor Development
This compound and its variants have been utilized in developing fluorescent sensors. For example, derivatives like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol have been used for the selective recognition of aluminum ions, showing "OFF-ON type" mode in the presence of Al3+ ion. These sensors have applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, which are structurally related to this compound, were synthesized as ligands for the histamine H4 receptor. These compounds were optimized for potency, leading to discoveries that could have implications for anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-6(5-13)11-7-3-4-10-8(9)12-7/h3-4,6,13H,2,5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOOOHJVCOYWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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